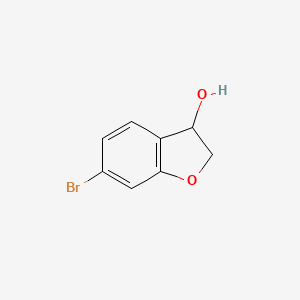

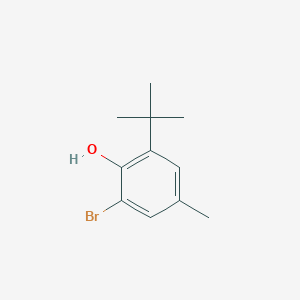

2-Bromo-6-tert-butyl-4-methylphenol

Descripción general

Descripción

2-Bromo-6-tert-butyl-4-methylphenol is a compound that is closely related to various brominated phenolic compounds which have been synthesized and characterized in the literature. These compounds often exhibit interesting chemical properties and are used in various applications, including as intermediates in organic synthesis, antioxidants, and stabilizers for polymers .

Synthesis Analysis

The synthesis of compounds related to this compound typically involves the reaction of substituted salicylaldehydes with amines or other nucleophiles. For example, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was synthesized by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol were synthesized from 3,5-di-tert-butyl-4-hydroxybenzaldehyde . These methods demonstrate the versatility of brominated phenols in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of these brominated phenolic compounds is often confirmed by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was determined to crystallize in the monoclinic system and its molecular geometry was compared with DFT calculations . The molecular conformation is typically stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of brominated phenolic compounds can be quite diverse. For example, 4-bromo-2,6-dimethylphenol undergoes phase transfer catalyzed polymerization in the presence of terminating comonomers . The transformation mechanisms of these compounds during stabilization processes for polyolefins have also been studied, revealing pathways involving CC coupling and the formation of phenolic coupling products .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. These properties include solubility, melting points, and reactivity towards various nucleophiles. The antioxidant and stabilizing properties of 2,6-di-tert-butyl-4-methylphenol, for example, are well-documented . Computational studies provide insights into properties such as chemical activity, electrostatic potential, and charge transfer interactions with DNA bases .

Aplicaciones Científicas De Investigación

1. Analytical Chemistry and Bromide Determination

2-Bromo-6-tert-butyl-4-methylphenol has been utilized in the analytical determination of bromide. A study by Mishra et al. (2001) demonstrated its use in forming bromophenols for gas chromatography–mass spectrometry analysis, effectively circumventing issues like large chloride matrix interference and high acidity in samples. This method showed high precision and could tolerate high concentrations of ionic impurities, making it suitable for analyzing various samples including table salt and hydrochloric acid (Mishra et al., 2001).

2. Catalysis in Organic Synthesis

In the field of organic synthesis, this compound has been part of catalyst systems. Qian et al. (2011) investigated iron(III) amine-bis(phenolate) complexes involving derivatives of this compound. These complexes demonstrated significant efficiency in catalyzing C-C cross-coupling reactions, which are fundamental in creating complex organic molecules (Qian et al., 2011).

3. Antioxidant Activity and Mechanism Studies

The antioxidant properties of compounds structurally similar to this compound have been extensively studied. For instance, Amorati et al. (2003) delved into the antioxidant activity of o-bisphenols, revealing insights into their mechanism of action, including the role of intramolecular hydrogen bonding. This research is crucial in understanding how these phenolic antioxidants function and can be applied in various industrial contexts (Amorati et al., 2003).

4. Electrochemical Studies

Zabik et al. (2019) explored the electrochemical reactivity of bulky phenols, including derivatives of this compound, with superoxide anion radicals. This study highlighted the varying degrees of effectiveness of these compounds in reducing oxidative stress, which is crucial for applications in materials science and biology (Zabik et al., 2019).

5. Applications in Material Science

The compound has also found applications in material science. Zhou et al. (2012) utilized this compound in developing an electrochemical method for determining the antioxidant content in transformer oil. This approach proved to be accurate and efficient, offering a new avenue for quality control in electrical insulation materials (Zhou et al., 2012).

Mecanismo De Acción

Target of Action

It is structurally similar to butylated hydroxytoluene (bht), which acts as a synthetic analog of vitamin e .

Mode of Action

Like BHT, 2-Bromo-6-tert-butyl-4-methylphenol may act as a terminating agent that suppresses autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen . It stops this autocatalytic reaction by converting peroxy radicals to hydroperoxides .

Biochemical Pathways

Based on its structural similarity to bht, it may influence pathways related to oxidative stress and apoptosis .

Result of Action

Metabolites of bht, a structurally similar compound, have been reported to induce dna strand breaks and internucleosomal dna fragmentation, a characteristic of apoptosis, in cultured cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .

Análisis Bioquímico

Biochemical Properties

2-Bromo-6-tert-butyl-4-methylphenol plays a significant role in biochemical reactions, particularly in the inhibition of lipid peroxidation. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids. The compound’s interaction with these enzymes results in the inhibition of the formation of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound has been shown to interact with various proteins and biomolecules, stabilizing their structures and preventing oxidative damage.

Cellular Effects

This compound exhibits diverse effects on different cell types and cellular processes. In neuronal cells, it has been observed to protect against oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes . In immune cells, this compound modulates cell signaling pathways, leading to the suppression of pro-inflammatory cytokine production . Furthermore, this compound influences gene expression by upregulating the expression of genes involved in antioxidant defense and downregulating those associated with inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. It acts as an inhibitor of enzymes such as lipoxygenases and cyclooxygenases, preventing the formation of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors, leading to changes in gene expression that favor antioxidant defense and reduce inflammation . This compound also exhibits free radical scavenging activity, neutralizing reactive oxygen species and protecting cellular components from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its protective effects against oxidative stress and inflammation, suggesting its potential for prolonged use in biochemical research

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective effects against oxidative stress and inflammation without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that careful dosage optimization is necessary to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to the metabolism of fatty acids and reactive oxygen species . It interacts with enzymes such as lipoxygenases and cyclooxygenases, modulating their activity and reducing the formation of pro-inflammatory mediators . Additionally, this compound affects metabolic flux by enhancing the activity of antioxidant enzymes and promoting the detoxification of reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as tissue type, cellular uptake mechanisms, and binding affinity to transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . It is primarily localized in cellular compartments involved in oxidative stress and inflammation, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its effective interaction with relevant biomolecules .

Propiedades

IUPAC Name |

2-bromo-6-tert-butyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQXFHQPACGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450968 | |

| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1516-93-4 | |

| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)

![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)